molecular formula C13H11NO3 B6598275 methyl 4-(pyridin-4-yloxy)benzoate CAS No. 33349-55-2

methyl 4-(pyridin-4-yloxy)benzoate

Cat. No.: B6598275
CAS No.: 33349-55-2
M. Wt: 229.23 g/mol
InChI Key: LALQQTJUNORQEC-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-4-yloxy)benzoate: is an organic compound that belongs to the class of aromatic esters It consists of a benzoate group substituted with a pyridin-4-yloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 4-(pyridin-4-yloxy)benzoate typically begins with 4-hydroxybenzoic acid and 4-chloropyridine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 4-hydroxybenzoic acid with the chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(pyridin-4-yloxy)benzoate can undergo oxidation reactions, particularly at the benzylic position, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(pyridin-4-yloxy)benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 4-(pyridin-4-yloxy)benzoic acid.

    Reduction: 4-(pyridin-4-yloxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Methyl 4-(pyridin-4-yloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
  • It serves as a building block in the preparation of ligands for coordination chemistry.

Biology and Medicine:

  • The compound is investigated for its potential as a pharmacophore in drug design.
  • It may exhibit biological activities such as antimicrobial or anti-inflammatory properties.

Industry:

  • Used in the development of materials with specific optical or electronic properties.
  • Employed in the synthesis of polymers and resins with enhanced performance characteristics.

Mechanism of Action

The mechanism by which methyl 4-(pyridin-4-yloxy)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Methyl 4-(pyridin-3-yloxy)benzoate: Similar structure but with the pyridine ring attached at the meta position.

    Methyl 4-(pyridin-2-yloxy)benzoate: Pyridine ring attached at the ortho position.

    Methyl 4-(quinolin-4-yloxy)benzoate: Contains a quinoline ring instead of a pyridine ring.

Uniqueness:

  • The para-substitution of the pyridin-4-yloxy group in methyl 4-(pyridin-4-yloxy)benzoate provides distinct electronic and steric properties, which can influence its reactivity and interaction with other molecules.
  • The specific positioning of the pyridin-4-yloxy group can enhance its potential as a ligand in coordination chemistry and its biological activity in medicinal applications.

Properties

IUPAC Name

methyl 4-pyridin-4-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALQQTJUNORQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298580
Record name Methyl 4-(4-pyridinyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33349-55-2
Record name Methyl 4-(4-pyridinyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33349-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-pyridinyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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